

Spectroscopic Data of 4-Bromobutyronitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Bromobutyronitrile

Cat. No.: B1294660

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromobutyronitrile** (CAS No: 5332-06-9), a key intermediate in various chemical syntheses. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. For **4-Bromobutyronitrile**, both ^1H and ^{13}C NMR data are crucial for structural elucidation.

^1H NMR Spectroscopy Data

Proton NMR (^1H NMR) provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.5	Triplet	2H	-CH ₂ -Br
~2.7	Triplet	2H	-CH ₂ -CN
~2.2	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -

¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~118	-C \equiv N
~32	-CH ₂ -Br
~28	-CH ₂ -CH ₂ -CH ₂ -
~18	-CH ₂ -CN

Experimental Protocol for NMR Spectroscopy

A representative protocol for acquiring NMR spectra of **4-Bromobutyronitrile** is as follows:

- **Sample Preparation:** Approximately 10-20 mg of **4-Bromobutyronitrile** is dissolved in about 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.^[1] The solution should be free of any particulate matter.
- **Instrumentation:** A high-resolution NMR spectrometer, for instance, a 400 MHz instrument, is used for data acquisition.
- **¹H NMR Acquisition:**
 - A standard single-pulse experiment is performed.

- Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
- Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - A proton-decoupled ¹³C NMR experiment is conducted.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
 - A relaxation delay of 2-5 seconds is used.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Medium	C-H stretch (alkane)
~2250	Strong, Sharp	C≡N stretch (nitrile)[2][3]
~1430	Medium	C-H bend (alkane)
~650	Strong	C-Br stretch

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an IR spectrum of liquid **4-Bromobutyronitrile** is the Attenuated Total Reflectance (ATR) method:

- **Sample Preparation:** A small drop of neat **4-Bromobutyronitrile** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[4][5][6]
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- **Data Acquisition:**
 - A background spectrum of the clean, empty ATR crystal is recorded first.
 - The sample is then applied to the crystal, and the sample spectrum is recorded.
 - The instrument typically scans over the mid-IR range (4000-400 cm^{-1}).
 - Multiple scans (e.g., 16 or 32) are averaged to enhance the signal-to-noise ratio.
- **Data Processing:** The final absorbance spectrum is generated by the instrument's software, which ratios the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
147/149	Moderate	$[\text{M}]^+$ (Molecular ion peak, showing bromine isotope pattern)
68	High	$[\text{M} - \text{Br}]^+$
54	High	$[\text{C}_4\text{H}_6]^+$
41	Base Peak	$[\text{C}_3\text{H}_5]^+$ (Allyl cation)

Experimental Protocol for Mass Spectrometry

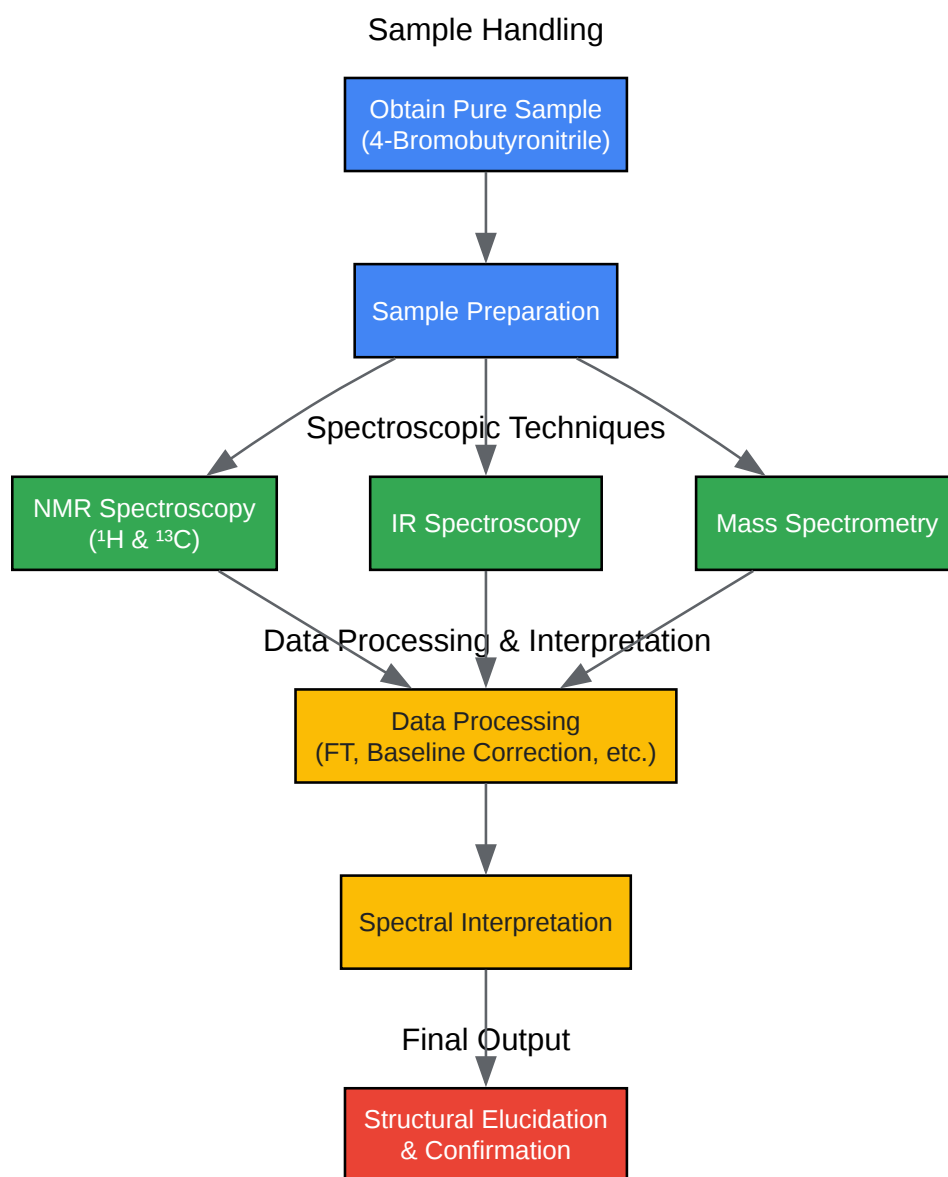
The following describes a general protocol for obtaining an electron ionization mass spectrum of **4-Bromobutyronitrile** using a direct insertion probe:

- **Sample Preparation:** A small amount of the liquid sample is introduced into a capillary tube or onto the tip of a direct insertion probe.^[7]
- **Instrumentation:** A mass spectrometer equipped with an electron ionization (EI) source is used.
- **Data Acquisition:**
 - The probe is inserted into the ion source of the mass spectrometer, which is under high vacuum.
 - The sample is vaporized by heating the probe.
 - The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^[8]
 - The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).
 - The detector records the abundance of ions at each mass-to-charge ratio.
- **Data Processing:** The mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Bromobutyronitrile**.

General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

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